molecular formula C17H21NO4 B12942024 1-(tert-Butylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate

1-(tert-Butylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate

Cat. No.: B12942024
M. Wt: 303.35 g/mol
InChI Key: WDUPWHRCOTUUKS-UHFFFAOYSA-N
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Description

1-(tert-Butylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2H-chromene-3-carboxylic acid with tert-butylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chromene ring, especially at the positions ortho and para to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

1-(tert-Butylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(tert-Butylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2H-chromene-3-carboxylate derivatives: These compounds share a similar chromene core structure but differ in their substituents.

    tert-Butylamino derivatives: Compounds with a tert-butylamino group attached to different core structures.

Uniqueness

1-(tert-Butylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

[1-(tert-butylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C17H21NO4/c1-11(15(19)18-17(2,3)4)22-16(20)13-9-12-7-5-6-8-14(12)21-10-13/h5-9,11H,10H2,1-4H3,(H,18,19)

InChI Key

WDUPWHRCOTUUKS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C)(C)C)OC(=O)C1=CC2=CC=CC=C2OC1

Origin of Product

United States

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